molecular formula C7H14N2O3S B13011669 2-((1,1-Dioxidothietan-3-yl)amino)-N,N-dimethylacetamide

2-((1,1-Dioxidothietan-3-yl)amino)-N,N-dimethylacetamide

Cat. No.: B13011669
M. Wt: 206.27 g/mol
InChI Key: WZBVWRDBOZEFAY-UHFFFAOYSA-N
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Description

2-((1,1-Dioxidothietan-3-yl)amino)-N,N-dimethylacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thietane ring with a sulfone group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,1-Dioxidothietan-3-yl)amino)-N,N-dimethylacetamide typically involves the reaction of thietane-1,1-dioxide with N,N-dimethylacetamide. The reaction conditions often require a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-((1,1-Dioxidothietan-3-yl)amino)-N,N-dimethylacetamide undergoes several types of chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form thietane derivatives with different oxidation states.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents are typical.

Major Products Formed

The major products formed from these reactions include various thietane derivatives, sulfoxides, and sulfonamides, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-((1,1-Dioxidothietan-3-yl)amino)-N,N-dimethylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((1,1-Dioxidothietan-3-yl)amino)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The sulfone group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thietane-1,1-dioxide: A precursor in the synthesis of 2-((1,1-Dioxidothietan-3-yl)amino)-N,N-dimethylacetamide.

    N,N-Dimethylacetamide: A common solvent and reagent in organic synthesis.

    Sulfonamides: A class of compounds with similar sulfone groups, known for their antimicrobial properties.

Uniqueness

This compound is unique due to its combination of a thietane ring and a sulfone group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H14N2O3S

Molecular Weight

206.27 g/mol

IUPAC Name

2-[(1,1-dioxothietan-3-yl)amino]-N,N-dimethylacetamide

InChI

InChI=1S/C7H14N2O3S/c1-9(2)7(10)3-8-6-4-13(11,12)5-6/h6,8H,3-5H2,1-2H3

InChI Key

WZBVWRDBOZEFAY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CNC1CS(=O)(=O)C1

Origin of Product

United States

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